2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine
Description
The compound 2H,3H- nih.govresearchgate.netdioxino[2,3-b]pyridin-6-amine belongs to the class of dioxinopyridines, which are heterocyclic compounds featuring a pyridine (B92270) ring fused to a 1,4-dioxine ring. While specific research on this exact amine-substituted derivative is not extensively documented in publicly available literature, its structural components suggest significant potential for investigation in various areas of chemical and medicinal science.
The fusion of pyridine and dioxine rings into a single scaffold creates a unique molecular architecture with distinct electronic and conformational properties.
Pyridine Scaffolds: The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle that is a constituent of numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. documentsdelivered.com In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. documentsdelivered.commdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which often enhances the aqueous solubility of drug candidates. nih.gov The fusion of other rings to the pyridine nucleus can further enhance its biological activity and modulate its physicochemical properties. nih.govnih.gov
Dioxine Scaffolds: The 1,4-dioxine ring, a six-membered ring containing two oxygen atoms at positions 1 and 4, is a key structural motif in various synthetic and natural compounds. Dioxinone derivatives, which are related to the dioxine scaffold, are highly versatile intermediates in organic synthesis. nih.gov They are valued for their reactivity and are used in the construction of complex molecules, including macrocyclic natural products with promising anti-tumor activities. mdpi.com The stability of the dioxinone group under a variety of reaction conditions makes it a valuable building block for synthetic chemists. nih.gov
The combination of these two scaffolds in the form of a dioxinopyridine core results in a rigid structure that can be strategically functionalized to explore new chemical space and develop novel bioactive agents.
Research into dioxinopyridine derivatives has led to the development of various synthetic strategies to access this fused heterocyclic system. A notable approach involves the Smiles rearrangement, which has been successfully employed to synthesize 2-substituted-2,3-dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridines from readily available starting materials. mdpi.com The reaction conditions can be tuned to control the product distribution, yielding different isomers of the dioxinopyridine core. mdpi.com
Subsequent chemical transformations of the basic dioxinopyridine scaffold allow for the introduction of diverse functional groups, leading to libraries of new compounds with potential therapeutic applications. For instance, spiro-dioxinopyridine derivatives have been synthesized and investigated for their potential as serotonin (B10506) (5-HT) receptor ligands, which are important targets for a variety of central nervous system disorders.
The table below summarizes some key properties of the parent compound, 2,3-Dihydro- nih.govresearchgate.netdioxino[2,3-b]pyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | nih.gov |
| Molecular Weight | 137.14 g/mol | nih.gov |
| CAS Number | 129421-32-5 | |
| Physical Form | Solid | |
| InChIKey | QWQZJEXJTYAPGE-UHFFFAOYSA-N |
While direct experimental data on 2H,3H- nih.govresearchgate.netdioxino[2,3-b]pyridin-6-amine is scarce, its structure suggests several avenues for future research. The presence of the 6-amino group on the pyridine ring is particularly significant. Amino groups are crucial functional groups in many biologically active molecules, often participating in key hydrogen bonding interactions with protein targets.
The research scope for this compound could encompass:
Medicinal Chemistry: The fusion of the bioactive pyridine scaffold with the dioxine ring, coupled with the presence of a key amino group, makes this compound a candidate for screening against a variety of biological targets. The chromenopyridine scaffold, which is structurally related, has shown promise in the development of anticancer agents and inhibitors for viral infections. Similarly, aminopyridine derivatives have been investigated for their potential as anticancer agents.
Materials Science: Pyridine-fused heterocycles are important in the design of functional materials, such as organic semiconductors and catalysts, due to their electronic and optical properties. nih.gov The introduction of an amino group could further modulate these properties, opening up possibilities for applications in optoelectronics.
Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of 6-amino-substituted dioxinopyridines would be a valuable contribution to synthetic organic chemistry.
The table below presents data for a related 6-amino-substituted pyridine derivative, highlighting the type of characterization that would be relevant for the title compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) |
| 6-Amino-1-(2,4-dichlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | C₂₁H₁₄Cl₂N₄O | 425.27 | 8.58 (s, 2H, NH₂), 7.73 (s, 1H, Ar-H), 7.39-7.46 (m, 5H, Ar-H), 6.98 (d, 1H, Ar-H), 5.23 (s, 2H, CH₂), 2.42 (s, 3H, CH₃) |
Data for a representative 6-aminopyridine derivative from scientific literature for illustrative purposes. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIQBMDOURVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2h,3h 1 2 Dioxino 2,3 B Pyridin 6 Amine and Its Core Scaffold
Retrosynthetic Analysis of the 2H,3H-nih.govwikipedia.orgdioxino[2,3-b]pyridine System
A retrosynthetic analysis of the 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridine core provides a logical framework for devising synthetic routes. The primary disconnection strategy involves breaking the two ether linkages of the dioxin ring. This leads to two key precursors: a 2,3-dihydroxypyridine derivative and a two-carbon unit, typically an epoxide or a dihaloethane.
However, a more common and synthetically practical approach involves a stepwise formation of the ether bonds. The most prevalent disconnection is the C-O bond at the 2-position of the pyridine (B92270) ring. This retrosynthetic pathway points to an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The key intermediate would be a 3-(2-hydroxyethoxy)pyridine derivative, where the hydroxyl group acts as the internal nucleophile, displacing a leaving group (such as a nitro group or a halogen) at the 2-position of the pyridine ring. This intramolecular cyclization is the forward representation of the key bond-forming step in many successful syntheses of this scaffold, often proceeding via a Smiles rearrangement mechanism.
The starting materials for such a synthesis would therefore be a suitably substituted 3-hydroxypyridine and a precursor for the 2-hydroxyethyl side chain, such as an epoxide (e.g., glycidol) or 2-chloroethanol. The amino group at the 6-position can be introduced either at the beginning of the synthesis (using a pre-functionalized pyridine starting material) or at a later stage through functional group transformation, such as the reduction of a nitro group.
Intramolecular Cyclization Reactions: The Smiles Rearrangement Pathway
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction widely employed for the synthesis of heterocyclic compounds, including the 2,3-dihydro nih.govwikipedia.orgdioxino[2,3-b]pyridine system. synarchive.comresearchgate.net This rearrangement involves the migration of an aromatic ring from a heteroatom to a nucleophilic center within the same molecule. nih.govslideshare.net
In the context of synthesizing 2,3-dihydro nih.govwikipedia.orgdioxino[2,3-b]pyridines, the synthesis generally starts with the O-alkylation of a 2-substituted-3-hydroxypyridine (where the substituent is an electron-withdrawing group, typically NO2) with a suitable epoxide. nih.gov This initial reaction forms an alcohol intermediate.
The key Smiles rearrangement occurs under basic conditions. The mechanism involves the following steps:
Deprotonation: A base abstracts the proton from the terminal hydroxyl group of the side chain, forming a more nucleophilic alkoxide.
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (the ipso-position), which is activated by the electron-withdrawing nitro group. This forms a spirocyclic intermediate, often referred to as a Meisenheimer complex. benthamopenarchives.com
Ring Opening: The C-O bond between the pyridine ring and the side chain cleaves, leading to the rearranged, more stable aromatic system.
Protonation: Subsequent workup protonates the resulting phenoxide to yield the final 2-hydroxymethyl-2,3-dihydro- nih.govwikipedia.orgdioxino[2,3-b]pyridine product.
This pathway is kinetically feasible and thermodynamically favorable, allowing the reaction to proceed under relatively mild conditions. researchgate.net The presence of an electron-withdrawing group, typically at the ortho position to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org
The synthesis of substituted 2,3-dihydro nih.govwikipedia.orgdioxino[2,3-b]pyridines can lead to two possible isomers: the 2-substituted (isomer B, resulting from Smiles rearrangement) and the 3-substituted (isomer A, from direct SNAr cyclization). The choice of base, solvent, and temperature profoundly influences the reaction's outcome, dictating the yield and the ratio of these isomers. researchgate.netresearchgate.net
Studies have shown that strong bases and polar aprotic solvents tend to favor the Smiles rearrangement pathway, leading to the thermodynamically more stable 2-substituted isomer (B). For instance, using sodium hydride (NaH) in solvents like dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPT) almost exclusively yields the rearranged product. researchgate.net In contrast, conditions like sodium hydride in dimethyl ether (DME) or THF alone can produce a mixture of isomers, often favoring the direct substitution product (A). researchgate.net The use of potassium tert-butoxide (t-BuOK) in tert-butanol also promotes the formation of the rearranged isomer. researchgate.net
| Base | Solvent | Temperature (°C) | Isomer Ratio (A:B) | Total Yield (%) | Reference |
|---|---|---|---|---|---|
| NaH | DME | 80 | 90:10 | 60 | researchgate.net |
| NaH | THF | 55 | 95:5 | 62 | researchgate.net |
| NaH | THF–HMPT | 55 | 20:80 | 58 | researchgate.net |
| NaH | DMF | 80 | 5:95 | 60 | researchgate.net |
| t-BuOK | t-BuOH | 80 | 20:80 | 63 | researchgate.net |
Multi-Step Synthesis from Precursors (e.g., Pyridinol and Epoxide Reactions)
A versatile multi-step approach allows for the synthesis of various substituted 2,3-dihydro nih.govwikipedia.orgdioxino[2,3-b]pyridines. researchgate.net A common strategy begins with a readily available substituted 3-hydroxypyridine. For the synthesis of the target 6-amino compound, a 6-nitro-3-hydroxypyridine derivative would be a suitable starting material.
A typical synthetic sequence is as follows:
O-Alkylation: The 3-hydroxypyridine precursor is reacted with an epoxide, such as glycidol or a substituted oxirane, in the presence of a base. This step attaches the side chain that will form part of the dioxin ring. For instance, reacting 2-nitro-3-hydroxypyridine with (R)-glycidol yields the corresponding 3-((R)-2,3-dihydroxypropoxy)-2-nitropyridine.
Intramolecular Cyclization: The resulting diol is then subjected to cyclization conditions, often involving a base like sodium hydride, to induce the intramolecular SNAr or Smiles rearrangement, forming the dioxinopyridine ring system. nih.govresearchgate.net This step yields the 2-hydroxymethyl derivative.
Functional Group Transformation: To obtain the final 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridin-6-amine, the nitro group at the 6-position of the newly formed dioxinopyridine ring must be reduced. This can be achieved using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reducing agents.
This stepwise approach provides flexibility, allowing for the introduction of various substituents on the dioxin ring by choosing different epoxide precursors. researchgate.net
Palladium-Catalyzed Reactions in the Synthesis of Related Structures
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct synthesis of the 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridine core via Pd-catalysis is not the most common route, these methods are invaluable for the functionalization of the pre-formed heterocyclic system or for synthesizing complex related structures. nih.govurfu.ru
For instance, if a bromo- or iodo-substituted 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridine is synthesized, it can serve as a substrate for various Pd-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids can introduce aryl or vinyl groups. nih.gov
Buchwald-Hartwig Amination: This reaction can be used to install the amine group at the 6-position by coupling a 6-halo-dioxinopyridine with an ammonia source or an amine.
Sonogashira Coupling: This allows for the introduction of alkyne functionalities.
Carbonylative Couplings: Introduction of carbonyl groups can be achieved by reacting the halo-derivative with carbon monoxide and a suitable nucleophile. researchgate.net
These reactions significantly expand the molecular diversity achievable from the core scaffold, enabling the synthesis of a wide range of derivatives for structure-activity relationship studies. frontiersin.org
Green Chemistry Principles Applied to 2H,3H-nih.govwikipedia.orgdioxino[2,3-b]pyridin-6-amine Synthesis
Applying green chemistry principles to the synthesis of 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridin-6-amine aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.injmaterenvironsci.com
Key green approaches applicable to the known synthetic routes include:
Use of Greener Solvents: Traditional syntheses often employ hazardous polar aprotic solvents like DMF and HMPT. Replacing these with more benign alternatives such as water, ethanol, or ionic liquids can significantly improve the environmental profile of the process. nih.gov
Catalysis: Employing catalysts instead of stoichiometric reagents improves atom economy. For instance, using catalytic amounts of a recyclable base for the cyclization step would be preferable to using stoichiometric amounts of sodium hydride. Natural product-derived catalysts can also be an option. nih.gov
Energy Efficiency: Microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times dramatically and lower energy consumption compared to conventional heating. nih.gov These techniques can accelerate reaction rates for both the initial alkylation and the subsequent cyclization steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multi-component reactions, where three or more reactants combine in a single step, are highly atom-economical and can be explored for building the pyridine core or its precursors. rasayanjournal.co.in
By integrating these principles, the synthesis of 2H,3H- nih.govwikipedia.orgdioxino[2,3-b]pyridin-6-amine and its derivatives can be made more sustainable and environmentally friendly.
Stereoselective Synthesis Approaches for Chiral Derivatives
The generation of chiral derivatives of the 2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridine scaffold is of paramount importance for the investigation of their pharmacological properties, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis of these compounds can be broadly approached through several key strategies: the use of chiral starting materials (chiral pool synthesis), the application of chiral catalysts in asymmetric reactions, and the employment of chiral auxiliaries to direct stereochemical outcomes.
A prevalent strategy for introducing chirality into the 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine core involves the use of enantiomerically pure building blocks. One common method is the reaction of a substituted hydroxypyridine with a chiral epoxide. The inherent chirality of the epoxide is transferred to the final product, establishing a stereocenter in the dioxino ring. For instance, the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines can be achieved from the readily available 2-nitro-3-oxiranylmethoxypyridine. nih.gov The ring-opening of the epoxide by the hydroxypyridine proceeds in a stereospecific manner, followed by an intramolecular cyclization, often via a Smiles rearrangement, to yield the chiral dioxinopyridine derivative. The stereochemistry at the 2-position of the resulting molecule is directly dictated by the stereochemistry of the starting chiral epoxide.
The asymmetric ring-opening of meso-epoxides catalyzed by chiral metal complexes is another powerful tool for accessing enantioenriched 1,2-functionalized building blocks that can serve as precursors to chiral dioxinopyridines. nih.gov Chiral salen-metal complexes, for example, have been effectively used to catalyze the enantioselective opening of various epoxides with a range of nucleophiles. nih.gov This approach allows for the creation of chiral diols or amino alcohols, which can then be incorporated into the dioxinopyridine scaffold.
Furthermore, the synthesis of optically pure 1,2-diols and 1,3-diols, which are key structural motifs in many natural products and pharmaceuticals, provides another avenue for the stereoselective synthesis of the target scaffold. nih.govnih.gov These chiral diols can be prepared through various catalytic asymmetric methods and subsequently cyclized with an appropriate pyridine derivative to form the chiral dioxin ring.
While the literature provides a foundation for the synthesis of the 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridine core, detailed studies explicitly outlining the stereoselective synthesis of the 6-amino substituted derivative remain an area of ongoing research. The principles of asymmetric synthesis, including the use of chiral epoxides, asymmetric dihydroxylation, and catalytic asymmetric ring-opening reactions, provide a clear conceptual framework for achieving the desired stereochemical control.
Below is a table summarizing potential stereoselective approaches based on analogous reactions in heterocyclic chemistry.
| Starting Material | Chiral Source | Key Reaction | Potential Chiral Product |
| 3-Hydroxy-6-aminopyridine derivative | (R)- or (S)-Glycidol | Nucleophilic epoxide opening and cyclization | (R)- or (S)-2-(hydroxymethyl)-2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine |
| 3-Hydroxy-6-aminopyridine derivative | Chiral 1,2-diol | Williamson ether synthesis / Mitsunobu reaction | Chiral 2,3-disubstituted 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine |
| Achiral alkene precursor | Asymmetric dihydroxylation (e.g., Sharpless AD) | Formation of a chiral diol, followed by cyclization | Enantioenriched 2,3-dihydro- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine derivative |
Chemical Reactivity and Derivatization Strategies of 2h,3h 1 2 Dioxino 2,3 B Pyridin 6 Amine
Reactions at the Amine Functional Group
The primary amino group at the C-6 position is a nucleophilic center, making it amenable to a variety of derivatization reactions, including alkylation, acylation, and sulfonylation.
The primary amine of the title compound can readily undergo N-alkylation with alkyl halides to furnish secondary and tertiary amines. Similarly, N-acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. These reactions are fundamental for modifying the electronic and steric properties of the molecule. For instance, the acylation of heteroaromatic amines is a well-established method for producing stable amide products. researchgate.net
The reaction of 2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine with various acylating agents provides a straightforward route to a library of amide derivatives. The conditions typically involve reacting the amine with an acyl chloride or anhydride (B1165640) in a suitable solvent, often with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Product Name | Product Structure |
|---|---|---|
| Acetyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)acetamide | |
| Benzoyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)benzamide | |
| Cyclopropanecarbonyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)cyclopropanecarboxamide |
The reaction of the 6-amino group with various sulfonyl chlorides produces sulfonamides, a functional group prevalent in numerous pharmacologically active compounds. researchgate.net The synthesis is typically achieved by reacting the amine with a sulfonyl chloride in a basic medium, such as pyridine, which acts as both a solvent and an acid scavenger. researchgate.netnih.gov Studies on other aminopyridine systems have shown that this reaction is generally efficient, although care must be taken to avoid potential side reactions like double sulfonylation at the amine and the newly formed sulfonamide nitrogen, particularly under harsh basic conditions. nih.gov
Table 2: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Product Name | Product Structure |
|---|---|---|
| Benzenesulfonyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)benzenesulfonamide | |
| p-Toluenesulfonyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)-4-methylbenzenesulfonamide | |
| Methanesulfonyl Chloride | N-(2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-yl)methanesulfonamide |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The functionalization of the pyridine ring is crucial for expanding the chemical space of the scaffold. The outcome of substitution reactions is governed by the electronic properties of the existing substituents.
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) challenging. gcwgandhinagar.com However, the reactivity and regioselectivity are significantly influenced by the substituents present. In 2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine, three main electronic effects are at play:
Pyridine Nitrogen: Strongly deactivating, particularly at the α (C-5, C-7) and γ (no equivalent) positions. gcwgandhinagar.com
Amine Group (at C-6): A powerful activating group that directs incoming electrophiles to the ortho (C-5, C-7) and para (C-8) positions. youtube.comyoutube.com
Dioxino Ring: The ether oxygens donate electron density into the aromatic system via resonance, acting as an activating group.
The powerful activating nature of the amino group is expected to overcome the deactivating effect of the pyridine nitrogen, enabling EAS. The directing effects predict substitution at the C-5, C-7, and C-8 positions. Of these, the C-7 position is the most probable site for electrophilic attack due to a combination of strong electronic activation from the adjacent amine and reduced steric hindrance compared to the C-5 position. This prediction is supported by analogous systems; for example, electrophilic substitution on 2-diethylaminooxazolo[4,5-b]pyridine occurs regioselectively at the C-6 position, which is structurally analogous to the C-7 position of the title compound. researchgate.net
Nucleophilic aromatic substitution (NAS) on the parent amine is unlikely, as it requires an electron-withdrawing group and a good leaving group on the ring. However, if a halogen were introduced at an activated position (e.g., C-7), it could subsequently be displaced by various nucleophiles.
Transformations Involving the Dioxine Ring System
The 2,3-dihydro-1,4-dioxino ring is generally a stable moiety. Its synthesis often proceeds via a Smiles rearrangement from precursors like 2-nitro-3-oxiranylmethoxypyridine. nih.gov Research on related benzodioxine structures indicates that the dioxine ring remains intact during various synthetic transformations on other parts of the molecule, such as nitration and cross-coupling. researchgate.net While specific studies on the ring-opening of this particular pyridyl system are scarce, it can be inferred that the ring is stable under most standard N-acylation, sulfonylation, and palladium-catalyzed coupling conditions. Cleavage would likely require harsh conditions, such as strong acids or specific reducing agents, which are not typically employed for the functionalization of the aromatic core or the amine group.
Metalation and Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, and they represent a key strategy for the advanced derivatization of the 2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridine scaffold. wikipedia.org To utilize reactions like Suzuki, Heck, or Sonogashira coupling, a halogenated precursor, such as 7-bromo-2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine, would be an ideal starting material. This intermediate could be synthesized via regioselective bromination at the C-7 position, as predicted by the analysis of electrophilic substitution patterns.
Once obtained, this halogenated derivative can be coupled with a wide variety of partners. For example, Suzuki coupling with arylboronic acids can introduce diverse aryl or heteroaryl substituents at the C-7 position. Such reactions on aminopyridine systems have been shown to proceed efficiently without the need to protect the primary amine. nih.govnih.gov
Table 3: Representative Suzuki Cross-Coupling Reactions of a Hypothetical 7-Bromo Intermediate
| Coupling Partner (Boronic Acid) | Product Name | Product Structure |
|---|---|---|
| Phenylboronic Acid | 7-Phenyl-2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine | |
| 4-Methoxyphenylboronic Acid | 7-(4-Methoxyphenyl)-2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine | |
| Thiophen-3-ylboronic Acid | 7-(Thiophen-3-yl)-2H,3H- researchgate.netnih.govdioxino[2,3-b]pyridin-6-amine |
Direct C-H metalation is another advanced strategy. mdpi.com The amine group, after conversion to a suitable directing group (e.g., pivalamide (B147659) or carbamate), could facilitate directed ortho-metalation at the C-7 position, which could then be quenched with an electrophile. Intramolecular C-H arylation using a palladium catalyst is also a viable route for creating fused polycyclic systems from appropriately substituted precursors. beilstein-journals.org
Cascade and Multicomponent Reactions Employing 2H,3H-researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine as a Building Block
The strategic use of 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine as a scaffold in cascade and multicomponent reactions (MCRs) represents a highly efficient approach to the synthesis of complex, fused heterocyclic systems. The inherent reactivity of the aminopyridine core, characterized by the nucleophilic amino group and the pyridine nitrogen, allows it to participate in a variety of classical and novel MCRs. These reactions, which involve the combination of three or more reactants in a single synthetic operation, are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. nih.govrsc.org This section explores the potential of 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine as a key building block in such transformations.
The primary reactive center of 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine in MCRs is the exocyclic amino group, which can act as a nucleophile to initiate a cascade of bond-forming events. The pyridine nitrogen can also play a crucial role, particularly in cyclization steps that lead to the formation of fused ring systems. The dioxino ring is generally considered to be relatively inert under typical MCR conditions, serving primarily as a structural element that imparts rigidity and specific stereoelectronic properties to the final products.
Several well-established MCRs are theoretically applicable to 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine for the synthesis of novel derivatives. These include the Ugi, Hantzsch, Biginelli, and Doebner-von Miller reactions, each of which offers a unique pathway to a distinct class of heterocyclic compounds.
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. wikipedia.orgorganic-chemistry.org In a hypothetical Ugi reaction, 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine would serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of an imine between the aminopyridine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to yield the final product. wikipedia.org This approach would allow for the introduction of four points of diversity around the aminopyridine scaffold in a single step.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Isocyanide) | Reactant 4 (Carboxylic Acid) | Potential Product Class |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | α-Acylamino amides |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Acetone | Cyclohexyl isocyanide | Benzoic acid | α-Acylamino amides |
The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that could potentially utilize 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine. wikipedia.orgorganic-chemistry.org In this reaction, the aminopyridine would act as the nitrogen source, condensing with two equivalents of a β-ketoester and an aldehyde to form a dihydropyridine ring. Subsequent oxidation would lead to a pyridine ring fused to another heterocyclic system. The versatility of the Hantzsch reaction allows for the synthesis of a wide range of substituted pyridines. nih.govacs.org
| Reactant 1 (Amine) | Reactant 2 (β-Ketoester) | Reactant 3 (Aldehyde) | Potential Product Class |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Ethyl acetoacetate (B1235776) (2 equiv.) | Formaldehyde | Dihydropyridines |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Methyl propiolate (2 equiv.) | Benzaldehyde | Dihydropyridines |
The Biginelli reaction offers a pathway to dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.govorganic-chemistry.org In a potential application, 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine could be envisioned to react with an aldehyde and a β-ketoester, although the classical Biginelli reaction uses urea (B33335) or thiourea (B124793) as the amine component. sigmaaldrich.com Modifications of the Biginelli reaction have been developed to incorporate a broader range of amines, suggesting that with appropriate catalytic conditions, 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine could be a viable substrate. nih.gov
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (β-Ketoester) | Potential Product Class |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Dihydropyrimidinone derivatives |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Furan-2-carbaldehyde | Methyl acetoacetate | Dihydropyrimidinone derivatives |
The Doebner-von Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com While 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine is a pyridine derivative, its amino group has aniline-like character, making it a plausible candidate for this reaction. The reaction would involve the condensation of the aminopyridine with an α,β-unsaturated aldehyde or ketone, followed by an acid-catalyzed cyclization and oxidation to yield a fused quinoline-type structure. researchgate.net
| Reactant 1 (Amine) | Reactant 2 (α,β-Unsaturated Carbonyl) | Catalyst | Potential Product Class |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Acrolein | Lewis or Brønsted Acid | Fused quinoline-like heterocycles |
| 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine | Crotonaldehyde | Lewis or Brønsted Acid | Fused quinoline-like heterocycles |
In addition to these classical MCRs, the development of novel cascade reactions represents a promising avenue for the derivatization of 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine. For instance, cascade reactions involving initial Michael addition of the amino group to an electron-deficient alkyne or alkene, followed by an intramolecular cyclization, could provide access to a variety of unique fused heterocyclic systems. The specific reaction pathways and the resulting products would be highly dependent on the nature of the other reactants and the reaction conditions employed.
While specific, documented examples of cascade and multicomponent reactions employing 2H,3H- researchgate.netresearchgate.netdioxino[2,3-b]pyridin-6-amine are not extensively reported in the literature, the known reactivity of other aminopyridines strongly suggests its potential as a versatile building block in this context. researchgate.netacs.org Further research in this area could unlock a wealth of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Characterization of 2h,3h 1 2 Dioxino 2,3 B Pyridin 6 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For novel derivatives of 2H,3H- chemicalbook.comresearchgate.netdioxino[2,3-b]pyridin-6-amine , this technique is the first step in structural verification after synthesis.
In the analysis of aminopyridine derivatives, HRMS data is critical. For instance, in the characterization of newly synthesized spiro[indole-3,4′-pyridine] derivatives, HRMS (ESI) was used to confirm the calculated molecular formula. For a triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate derivative, the calculated m/z for [M + H]⁺ was 415.1916, and the found value was 415.1912, a delta of only 1.01 ppm, which strongly supports the proposed structure. mdpi.com Similarly, for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provided precise mass measurements that confirmed the expected molecular formulas of the synthesized compounds. nih.gov
Table 1: Illustrative HRMS Data for a Hypothetical Derivative of 2H,3H- chemicalbook.comresearchgate.netdioxino[2,3-b]pyridin-6-amine
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated m/z | [Value for specific derivative] |
| Measured m/z | [Value for specific derivative] |
| Mass Error (ppm) | [Value] |
| Molecular Formula | [Formula] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms.
One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Data Analysis
One-dimensional NMR spectra provide fundamental information about the chemical environment of the observed nuclei.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). For aminopyridine derivatives, the aromatic protons typically appear in the range of δ 6.0-8.5 ppm. For example, in a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, the NH₂ protons appeared as a singlet around δ 8.5-8.6 ppm, while aromatic protons were observed in their expected regions. nih.gov The protons of the dioxino ring in 2H,3H- chemicalbook.comresearchgate.netdioxino[2,3-b]pyridin-6-amine would be expected in the aliphatic region, likely as multiplets.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. In substituted pyridines, the carbon atoms of the pyridine (B92270) ring typically resonate in the aromatic region (δ 100-160 ppm). For instance, in 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, the pyridine ring carbons and cyano group carbons were clearly identified in the ¹³C{¹H} NMR spectra. nih.gov
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in a molecule, such as those in the pyridine ring and the amino group of 2H,3H- chemicalbook.comresearchgate.netdioxino[2,3-b]pyridin-6-amine .
Table 2: Representative ¹H and ¹³C NMR Data for Aminopyridine Scaffolds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Amino-1-(2,4-dichlorobenzyl)-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile | 8.58 (s, 2H, NH₂), 7.73 (s, 1H, Ar-H), 7.39-7.46 (m, 5H, Ar-H), 6.98 (d, 1H, Ar-H), 5.23 (s, 2H, CH₂), 2.42 (s, 3H, CH₃) | 161.6, 159.7, 157.4, 140.7, 133.6, 133.0, 132.2, 131.7, 129.6, 129.4, 128.5, 127.9, 127.3, 116.9, 116.4, 87.8, 76.4, 44.6, 21.5 | nih.gov |
| 2-Amino-6-methylpyridine | 7.14 (dd), 6.32 (d), 6.13 (d), 5.23 (br s, NH₂), 2.28 (s, CH₃) | Not provided | chemicalbook.com |
Two-Dimensional (COSY, HMQC, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out proton-proton spin systems within a molecule.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for connecting different spin systems and for assigning quaternary carbons. In the structural elucidation of complex heterocyclic systems like spiro[indole-3,4′-pyridine] derivatives, 2D NMR experiments, including ¹H-¹³C HSQC and ¹H-¹³C HMBC, were vital for confirming the proposed structures. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational details.
Chiral NMR Studies for Enantiomeric Excess Determination
Since 2H,3H- chemicalbook.comresearchgate.netdioxino[2,3-b]pyridin-6-amine possesses a chiral center, its synthesis can result in a racemic mixture of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a chiral compound. This is often achieved by using a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For aminopyridine derivatives, key IR bands include the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1500-1650 cm⁻¹), and C-O stretching vibrations of the dioxino ring. For example, in new 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, the N-H, C≡N, and C=O stretching vibrations were identified in the FTIR spectra. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations.
Table 3: Characteristic IR Absorption Frequencies for Aminopyridine Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H (amine) | 3395, 3323 | mdpi.com |
| C≡N (nitrile) | 2170 | mdpi.com |
| C=O (carbonyl) | 1715, 1684 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.
Conformation and Bond Parameters Analysis
For instance, X-ray diffraction analysis of related compounds reveals that the dioxino ring typically adopts a half-chair or twist conformation. beilstein-journals.org The degree of puckering in the dihydrodioxino ring can be quantified by the torsion angles within the O-C-C-O moiety. The fusion of this ring to the planar pyridine system introduces a degree of conformational rigidity.
The bond lengths and angles within the pyridine ring are expected to be consistent with those of other aminopyridine derivatives, showing characteristic aromatic C-C and C-N distances. The C-N bond of the amino group is expected to have partial double bond character due to resonance with the pyridine ring, a common feature in aminopyridines. The geometry around the amino group is anticipated to be trigonal planar or nearly so.
Table 1: Predicted Bond Parameters for 2H,3H- nih.govprinceton.edudioxino[2,3-b]pyridin-6-amine
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Pyridine C-C | ~1.38 - 1.40 |
| Pyridine C-N | ~1.33 - 1.37 |
| C-NH₂ | ~1.36 - 1.38 |
| Dioxino C-O | ~1.42 - 1.44 |
| Dioxino C-C | ~1.51 - 1.53 |
| **Bond Angles (°) ** | |
| C-N-C (Pyridine) | ~117 - 119 |
| C-C-N (Pyridine) | ~122 - 124 |
| H-N-H | ~118 - 122 |
| C-O-C (Dioxino) | ~110 - 112 |
Note: These values are predictions based on data from related structures and general principles of chemical bonding. Actual experimental values may vary.
Crystal Packing and Intermolecular Interactions
The crystal structure of 2H,3H- nih.govprinceton.edudioxino[2,3-b]pyridin-6-amine is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the dioxino ring can act as hydrogen bond acceptors.
These interactions are crucial in dictating the supramolecular assembly of the molecules in the solid state. It is anticipated that N-H···N and N-H···O hydrogen bonds will be the dominant forces, leading to the formation of one-, two-, or three-dimensional networks. nih.gov Similar pyridine derivatives have been shown to form layered structures or herringbone patterns in the solid state, stabilized by such interactions. researchgate.net
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
The electronic absorption spectrum of 2H,3H- nih.govprinceton.edudioxino[2,3-b]pyridin-6-amine is expected to provide valuable information about the extent of electronic conjugation within the molecule. The UV-Vis spectrum of aromatic compounds is governed by π→π* and n→π* electronic transitions.
For aminopyridine systems, the spectrum typically displays intense absorption bands in the UV region. The presence of the amino group, an auxochrome, on the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent chromophore. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
The electronic spectrum will likely feature strong absorptions corresponding to the π→π* transitions of the aromatic system. A weaker, longer-wavelength absorption band corresponding to an n→π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, may also be observable. The position and intensity of these bands are sensitive to the solvent polarity, which can be used to probe the nature of the electronic transitions. nih.gov
Table 2: Predicted UV-Vis Absorption Data for 2H,3H- nih.govprinceton.edudioxino[2,3-b]pyridin-6-amine
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
| π→π | ~250 - 320 | High |
| n→π | ~330 - 380 | Low to Medium |
Note: These are predicted values based on typical spectra of aminopyridine derivatives. The actual absorption maxima and intensities will depend on the specific electronic environment and the solvent used for the measurement.
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the computational and theoretical chemistry studies of 2H,3H- asianpubs.orgnih.govdioxino[2,3-b]pyridin-6-amine that would meet the requirements of the requested outline.
The search did not yield any dedicated computational studies, detailed research findings, or specific data tables concerning the electronic structure, reactivity, conformational analysis, predicted spectroscopic parameters, reaction mechanisms, or in silico design of derivatives for this particular compound.
Therefore, to maintain scientific accuracy and avoid the generation of speculative or unverified information, the requested article cannot be constructed. Fulfilling the detailed instructions for each subsection of the outline would necessitate fabricating data that is not present in the available search results.
Applications of 2h,3h 1 2 Dioxino 2,3 B Pyridin 6 Amine As a Building Block in Complex Chemical Architectures
Synthesis of Spiroheterocyclic Systems
Spiroheterocycles, characterized by two rings connected through a single common atom, are prominent structural motifs in numerous natural products and pharmacologically active compounds. The 2,3-dihydro nih.govjhu.edudioxino[2,3-b]pyridine core serves as an effective scaffold for the synthesis of novel spiro compounds.
Detailed research has demonstrated a convenient synthetic route to isomeric 2- and 3-substituted-2,3-dihydro-spiro nih.govjhu.edudioxino[2,3-b]pyridine amino derivatives. researchgate.net The synthesis begins with a suitable precursor like 2-chloro-3-pyridinol, which is used to construct the spiro-dioxino-pyridine system. researchgate.net Specifically, 2,3-dihydro-spiro nih.govjhu.edudioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro nih.govjhu.edudioxino[2,3-b]pyridine-3,4′-piperidine have been successfully synthesized. researchgate.net
A key aspect of this synthesis is the formation of isomeric products. The reaction can yield the direct substitution product or a rearranged isomer via the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.netresearchgate.net For instance, in the synthesis of spiro-dioxino-pyridine-piperidines, cyclization of the precursor alcohol can lead to a mixture of isomers that may be difficult to separate directly. researchgate.net However, conversion to their sulfamide (B24259) derivatives allows for separation by flash column chromatography. researchgate.net The structures of these spiro compounds, including the substitution position on the dioxin ring, have been unambiguously confirmed by X-ray diffraction analysis. researchgate.net
| Spiroheterocycle Precursor | Reagents and Conditions | Product(s) | Reference |
| N-(2-(2-Chloro-3-pyridyloxy)-2-methylpropyl)pyrrolidine | Base (e.g., NaH), Solvent (e.g., DMF) | 2,3-Dihydro-spiro nih.govjhu.edudioxino[2,3-b]pyridine-3,3′-pyrrolidine and its isomer | researchgate.net |
| N-(2-(2-Chloro-3-pyridyloxy)-2-methylpropyl)piperidine | Base (e.g., NaH), Solvent (e.g., DMF) | 2,3-Dihydro-spiro nih.govjhu.edudioxino[2,3-b]pyridine-3,4′-piperidine and its isomer | researchgate.net |
This methodology highlights the utility of the dioxinopyridine framework in creating complex three-dimensional spiro architectures, which are of significant interest in medicinal chemistry. nih.govnih.gov
Scaffold for Fused Polycyclic Nitrogen-Containing Compounds
The inherent reactivity of the 2H,3H- nih.govjhu.edudioxino[2,3-b]pyridin-6-amine scaffold, particularly the nucleophilic amino group and the activated pyridine (B92270) ring, makes it an ideal starting point for the synthesis of fused polycyclic nitrogen-containing compounds. These fused systems are central to the development of novel therapeutic agents and functional materials. nih.govias.ac.innih.gov
The amino group at the C6 position is a key handle for annulation reactions, allowing for the construction of an additional heterocyclic ring fused to the pyridine core. A major synthetic approach involves using appropriately substituted pyridine derivatives, such as those with an ortho-amino nitrile or amino ester functionality, as precursors for building fused pyrimidine (B1678525) rings. jocpr.com For example, 2-aminonicotinonitrile is a common starting material for synthesizing pyrido[2,3-d]pyrimidines through condensation with reagents like formamide, urea (B33335), or thiourea (B124793). jocpr.com Similarly, the amino group of 2H,3H- nih.govjhu.edudioxino[2,3-b]pyridin-6-amine can be envisioned to react with various C1, C2, or C3 synthons to generate a variety of fused systems.
Examples of fused systems that can be conceptually derived from this scaffold include:
Pyrido[2,3-d]pyrimidines: These compounds are of significant biological interest. nih.govnih.gov The synthesis often involves the cyclization of a 2-aminopyridine (B139424) derivative. jocpr.comresearchgate.net The amino group of the target compound could react with dicarbonyl compounds, cyanoacetates, or other suitable reagents to form the fused pyrimidine ring.
Thieno[2,3-b]pyridines: The Gewald reaction, involving the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, which can be precursors to thieno-fused systems. By analogy, functionalization of the dioxinopyridine core followed by appropriate cyclization strategies could lead to thieno[2,3-b]pyridine (B153569) derivatives. nih.govnih.gov
Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines often involves building a furan (B31954) ring onto a pre-existing pyridine structure. ias.ac.in The amino group on the target compound can be transformed into other functional groups (e.g., a hydroxyl group via diazotization) that can then participate in cyclization reactions, such as O-alkylation followed by ring closure, to form the fused furan ring. nih.gov
The construction of these fused heterocycles is not merely a synthetic exercise; it provides access to novel chemical space with potential applications in drug discovery and materials science. nih.govdiva-portal.org
| Fused Heterocyclic System | General Synthetic Strategy | Key Precursor Type | Reference |
| Pyrido[2,3-d]pyrimidine | Condensation/cyclization with C1-C3 synthons | 2-Aminopyridine derivative | jocpr.comnih.gov |
| Thieno[2,3-b]pyridine | Gewald reaction or cyclization of thio-precursors | 2-Mercaptopyridine or functionalized thiophene | nih.govnih.gov |
| Furo[2,3-b]pyridine | Intramolecular cyclization of O-substituted pyridones | 3-Hydroxypyridine derivative | ias.ac.innih.gov |
Precursor in Ligand Design for Coordination Chemistry
The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific geometries, reactivities, and physical properties. jscimedcentral.com Pyridine and its derivatives are ubiquitous ligands due to the availability of the nitrogen lone pair for coordination. nih.govresearchgate.net 2H,3H- nih.govjhu.edudioxino[2,3-b]pyridin-6-amine possesses multiple potential coordination sites, making it an intriguing precursor for designing polydentate ligands.
The primary coordination sites are:
Pyridine Nitrogen (N1): This is the most basic nitrogen atom in the molecule and a classic coordination site for a wide range of metal ions. jscimedcentral.comuomustansiriyah.edu.iq
Amine Nitrogen (N6): The exocyclic amino group provides a second nitrogen donor site.
Dioxin Oxygens: The ether-like oxygen atoms in the dioxino ring possess lone pairs and could potentially coordinate to hard metal ions, although this is generally less favorable than coordination through nitrogen.
The spatial arrangement of the pyridine nitrogen and the exocyclic amino group allows the molecule to act as a bidentate chelating ligand, forming a stable six-membered ring upon coordination to a metal center. The ability of a ligand to form chelate rings with a metal ion significantly enhances the stability of the resulting complex (the chelate effect).
Furthermore, the amino group can be readily functionalized to introduce additional donor arms, transforming the initial bidentate ligand into a tri-, tetra-, or pentadentate ligand. nih.gov For instance, reaction with pyridine-2-carboxaldehyde could yield a Schiff base ligand with an N,N,N-tridentate donor set. Such polydentate ligands are highly sought after because they can enforce specific coordination geometries on metal centers and stabilize unusual oxidation states. nih.gov The synthesis of metal complexes using pyridine-containing ligands is well-established for various transition metals like Ni(II), Cu(I), Ag(I), Co(III), Fe(II), and Zn(II). nih.govjscimedcentral.com Pyridine dicarboxylate derivatives have also been used to design a diversity of metal complexes, demonstrating the versatility of the pyridine scaffold in coordination chemistry. nih.govrsc.org
The incorporation of the rigid dioxinopyridine backbone can also impart conformational rigidity to the resulting ligand, which is a crucial aspect in controlling the stereochemistry of the metal complex, a key principle in asymmetric catalysis and supramolecular chemistry. nih.gov
Development of Advanced Organic Materials
Advanced organic materials are at the forefront of research in electronics, photonics, and energy applications due to their tunable properties, low cost, and processability. jhu.edu Nitrogen-containing heterocyclic compounds are prominent building blocks for these materials, particularly in the area of organic semiconductors and functional polymers. jhu.edusigmaaldrich.com
2H,3H- nih.govjhu.edudioxino[2,3-b]pyridin-6-amine is a promising candidate for the development of such materials for several reasons:
Electronic Properties: The molecule contains an electron-rich pyridine ring fused with a dioxin moiety and substituted with an electron-donating amino group. This combination of structural features influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport in organic electronic devices.
Planarity and π-Stacking: The planar nature of the aromatic core promotes intermolecular π-π stacking interactions, which are essential for efficient charge transport in organic semiconductors. jhu.edu
Functionalization: The presence of the reactive amino group allows for its incorporation into larger macromolecular structures. It can serve as a monomer in polymerization reactions (e.g., to form polyamides or polyimides) or be used to attach the core structure to a polymer backbone. This functionalization allows for the fine-tuning of the material's properties, such as solubility, processability, and electronic characteristics.
Hydrogen Bonding: The amino group can participate in hydrogen bonding, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, a key strategy in creating functional organic materials.
Potential applications include its use as a building block for:
Organic Light-Emitting Diodes (OLEDs): As part of hole-transporting or emissive materials.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of solar cells. jhu.edu
Covalent Organic Frameworks (COFs): The amine functionality allows it to be used as a node in the construction of porous, crystalline COFs, which have applications in gas storage, separation, and catalysis. jhu.edu
The synthesis of functionalized pyridines and fused pyridine systems is an active area of research aimed at creating novel materials with tailored properties. researchgate.netrsc.orgmdpi.com The unique combination of a dioxinopyridine core with a reactive amine makes 2H,3H- nih.govjhu.edudioxino[2,3-b]pyridin-6-amine a valuable synthon in this pursuit.
Emerging Research Directions and Future Challenges
Novel Synthetic Routes and Catalytic Approaches
The development of efficient and versatile synthetic routes is paramount for the exploration of 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine and its derivatives. While classical methods for constructing pyridine-based heterocycles exist, current research is focused on more sustainable and atom-economical approaches.
One promising strategy involves the adaptation of modern cross-coupling reactions. For instance, the Buchwald-Hartwig amination of a suitably functionalized 2-iodo- or 2-chloropyrrolopyridine intermediate has proven effective for the synthesis of related amino-substituted aza-indoles and could be conceptually applied here. nih.gov Similarly, the use of photoredox catalysis, which employs visible light to drive chemical transformations, is a rapidly expanding field. Eosin Y, an organic dye, has been successfully used as a photoredox catalyst for the synthesis of substituted pyridines at ambient temperatures, offering a greener alternative to traditional methods. nih.gov
Another avenue of exploration is the use of Smiles rearrangement, a versatile intramolecular nucleophilic aromatic substitution reaction. This approach has been successfully applied to the synthesis of 2,3-dihydro researchgate.netupf.edudioxino[2,3-b]pyridine derivatives, providing a pathway to the core structure of the target compound. researchgate.net The influence of experimental conditions, such as the choice of base and solvent, on the reaction's progress is a key area of study. researchgate.net
| Synthetic Approach | Catalyst/Reagent | Key Features | Potential for 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine |
| Buchwald-Hartwig Amination | Palladium-based catalysts | High efficiency for C-N bond formation | Direct amination of a halogenated dioxinopyridine precursor. nih.gov |
| Photoredox Catalysis | Eosin Y / Visible Light | Mild reaction conditions, sustainable | Green synthesis of the pyridine (B92270) core. nih.gov |
| Smiles Rearrangement | Strong base (e.g., t-BuOK) | Intramolecular rearrangement to form the dioxino ring | Construction of the 2,3-dihydro researchgate.netupf.edudioxino[2,3-b]pyridine scaffold. researchgate.net |
| Hantzsch Pyridine Synthesis | Ammonia, aldehyde, 1,3-dicarbonyl | Versatile for substituted pyridines | A classical but adaptable method for the pyridine ring formation. beilstein-journals.org |
Exploration of Untapped Reactivity Profiles
The reactivity of the 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine scaffold is not yet fully elucidated, presenting a significant opportunity for fundamental research. The interplay between the electron-donating amine group and the pyridine ring, along with the fused dioxino moiety, is expected to confer a unique chemical character.
Electrophilic substitution reactions on the pyridine ring are a key area of interest. The regioselectivity of these reactions will be influenced by the directing effects of both the amino group and the fused ring system. Studies on related oxazolo[4,5-b]pyridines have shown that electrophilic substitution occurs regiospecifically, providing a model for potential reactions of the target compound. researchgate.net
Furthermore, the amino group itself offers a handle for a variety of chemical transformations. It can be diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form more complex heterocyclic systems. The reactivity of related enaminonitriles, which are known to undergo cyclization reactions to form diverse heterocyclic units, provides a conceptual framework for exploring the potential of 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine as a building block in organic synthesis. scispace.com
| Reaction Type | Potential Reagents | Expected Outcome |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Functionalization of the pyridine ring. |
| Diazotization | Nitrous acid | Conversion of the amino group to other functionalities. |
| Condensation Reactions | Dicarbonyl compounds | Formation of fused heterocyclic systems. |
| Cross-Coupling Reactions | Aryl halides (catalyzed) | Derivatization at the amino group or pyridine ring. |
Advanced Characterization Techniques for Dynamic Systems
The conformational flexibility of the 1,4-dioxane (B91453) ring in 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine presents a challenge and an opportunity for advanced characterization techniques. Understanding the dynamic behavior of this ring system is crucial for elucidating structure-property relationships.
While standard techniques like NMR and X-ray crystallography provide static structural information, more advanced methods are needed to probe the dynamic nature of the molecule. Variable-temperature NMR spectroscopy can be employed to study the kinetics of conformational changes, such as the ring-flipping of the dioxane moiety. The appearance of characteristic chemical shifts in 1H NMR can confirm the formation of the pyrazolo[3,4-b]pyridine ring in related systems, a principle that applies to the characterization of our target compound. mdpi.com
Computational methods, particularly Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the potential energy surface of the molecule and the relative energies of different conformers. This integrated approach of experimental and computational techniques will be essential for a comprehensive understanding of the compound's dynamic behavior.
| Characterization Technique | Information Gained | Relevance to 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine |
| Variable-Temperature NMR | Conformational dynamics, energy barriers | Understanding the flexibility of the dioxane ring. |
| 2D NMR (COSY, HMBC, HSQC) | Detailed structural connectivity | Unambiguous assignment of protons and carbons. |
| X-ray Crystallography | Solid-state structure, bond lengths, and angles | Definitive structural elucidation of crystalline derivatives. |
| DFT Calculations | Conformational energies, electronic properties | Predicting stable conformers and reactivity. |
Integration with Machine Learning for Property Prediction and Synthesis Design
The application of machine learning (ML) in chemistry is a rapidly growing field that holds immense promise for accelerating the discovery and development of new molecules. nih.gov For 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine, ML models can be trained to predict a wide range of physicochemical and biological properties based on its structure. aps.org
Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be developed to predict properties such as solubility, lipophilicity, and potential biological activities. researchgate.net These models are trained on existing experimental data from related compounds and can then make predictions for new, untested molecules. nih.gov This predictive capability can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
Furthermore, machine learning is being increasingly used to assist in the design of synthetic routes. researchgate.net By analyzing vast databases of chemical reactions, ML models can suggest potential synthetic pathways, identify optimal reaction conditions, and even predict the likelihood of success for a given transformation. researchgate.net While still an emerging area, the integration of ML into the synthetic planning for 2H,3H- researchgate.netupf.edudioxino[2,3-b]pyridin-6-amine could significantly streamline its production and derivatization.
| Machine Learning Application | Potential Impact |
| Property Prediction (QSPR) | Faster screening of derivatives for desired properties. aps.org |
| Synthesis Design | Suggestion of novel and efficient synthetic routes. researchgate.net |
| Reaction Optimization | Prediction of optimal reaction conditions for higher yields. |
| Virtual Screening | Identification of derivatives with high potential for specific applications. |
Q & A
Basic: What are the recommended synthetic routes for 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine?
The compound can be synthesized via Michael addition or ring-closing reactions using a dioxane-pyridine fused core as a starting material. For example, tert-butyl-protected analogs (e.g., tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate) are synthesized using basic alumina for rearrangements and nucleophilic substitutions . The amine group is typically introduced via carbamate deprotection or direct amination under controlled pH conditions. Reaction monitoring via TLC and purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard .
Advanced: How can regioselective functionalization of the dioxinopyridine core be achieved?
Regioselectivity is influenced by electronic and steric factors . Halogenation (e.g., Cl, Br) at the 7-position is achieved using N-chlorosuccinimide (NCS) or bromine in acetic acid, guided by the electron-rich pyridine ring . For C-6 amine derivatives, protecting group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to prevent side reactions. Computational studies (DFT) predict reactive sites, while experimental validation uses / NMR to confirm substitution patterns .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : NMR (δ 6.8–7.2 ppm for aromatic protons) and NMR (δ 150–160 ppm for dioxane oxygen-linked carbons) confirm the fused-ring structure .
- HRMS : Accurate mass analysis (e.g., m/z 188.6116 for the hydrochloride salt) validates molecular formula and purity .
- IR Spectroscopy : Peaks at 1587–1524 cm indicate C=N/C-O stretching in the dioxane-pyridine system .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SC-XRD) is used to determine bond angles, dihedral angles, and intermolecular interactions. For example, a derivative (6-bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine) showed a planar dioxane ring (torsion angle: 1.2°) and π-π stacking between pyridine and benzene rings (distance: 3.4 Å), critical for SAR studies .
Basic: What are the primary biological activities associated with this scaffold?
The core structure exhibits antimicrobial and kinase-inhibitory properties. Quaternary ammonium surfactants derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) . Analogous compounds (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) inhibit BCR-ABL kinase (IC: 0.3–1.2 µM), relevant in leukemia research .
Advanced: How can 3D-QSAR models optimize bioactivity?
3D-QSAR using Comparative Molecular Field Analysis (CoMFA) identifies steric/electrostatic hotspots. For triazine derivatives, substituents at the 4-position (e.g., bulky cycloalkyl groups) enhance kinase binding, while electron-withdrawing groups (e.g., -CF) at the 6-position improve membrane permeability . Molecular dynamics simulations (MD) further validate binding stability to BCR-ABL (RMSD < 2.0 Å over 100 ns) .
Basic: How do substituent variations impact physicochemical properties?
- Halogenation : Chlorine at C-7 increases lipophilicity (logP +0.5) but reduces solubility. Bromine enhances electrophilic reactivity (e.g., Suzuki coupling) .
- Amino group : The C-6 amine participates in hydrogen bonding (e.g., with ATP-binding pockets), improving target affinity .
- Methoxy groups : Enhance metabolic stability but may sterically hinder target engagement .
Advanced: What strategies resolve contradictions in SAR data for halogenated analogs?
Discrepancies arise from substituent positional isomerism (e.g., C-7 vs. C-8 chloro derivatives). Orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) and free-Wilson analysis statistically isolate substituent effects. For example, C-7 chloro analogs show 10-fold higher kinase inhibition than C-8 analogs due to better alignment with catalytic lysine residues .
Basic: What safety precautions are required during synthesis?
- Flammability : Dioxane-containing intermediates are highly flammable (GHS H225). Use spark-free equipment and inert atmospheres (N) .
- Toxicity : Avoid inhalation of amine vapors (use fume hoods) .
- Waste disposal : Halogenated byproducts require neutralization before aqueous disposal .
Advanced: How are collision cross-section (CCS) measurements used in structural validation?
Ion mobility spectrometry (IMS) measures CCS values to distinguish isomers. For example, 2H,3H-[1,4]dioxino[2,3-f]indole has a CCS of 135 Å (experimental) vs. 138 Å (predicted), confirming the fused-ring conformation. Discrepancies >5% suggest alternative rotamers or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
